molecular formula C11H10N2O B13805804 2-(Quinolin-7-YL)acetamide CAS No. 861393-88-6

2-(Quinolin-7-YL)acetamide

Cat. No.: B13805804
CAS No.: 861393-88-6
M. Wt: 186.21 g/mol
InChI Key: NGVBCFOLNQHXSO-UHFFFAOYSA-N
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Description

2-(Quinolin-7-YL)acetamide is a compound that features a quinoline ring system attached to an acetamide group. Quinoline derivatives are known for their wide range of biological activities and are used in various therapeutic applications. The quinoline nucleus is a privileged scaffold in medicinal chemistry due to its presence in many biologically active compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent like nitrobenzene . The resulting quinoline derivative can then be reacted with acetic anhydride to form the acetamide group.

Industrial Production Methods

Industrial production of quinoline derivatives often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are chosen to minimize environmental impact and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(Quinolin-7-YL)acetamide undergoes various chemical reactions, including:

    Oxidation: The quinoline ring can be oxidized to form quinoline N-oxide derivatives.

    Reduction: Reduction of the quinoline ring can yield tetrahydroquinoline derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or peracids are commonly used oxidizing agents.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.

    Substitution: Halogenation can be achieved using halogens or N-halosuccinimides, while nucleophilic substitutions often use alkyl halides or amines.

Major Products Formed

    Oxidation: Quinoline N-oxide derivatives.

    Reduction: Tetrahydroquinoline derivatives.

    Substitution: Various substituted quinoline derivatives depending on the reagents used.

Scientific Research Applications

2-(Quinolin-7-YL)acetamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Quinolin-7-YL)acetamide involves its interaction with various molecular targets. In antimicrobial applications, it may inhibit DNA synthesis by targeting bacterial DNA gyrase and topoisomerase IV. In anticancer research, it may induce apoptosis in cancer cells by interacting with specific cellular pathways .

Comparison with Similar Compounds

Similar Compounds

    Quinoline: The parent compound, known for its wide range of biological activities.

    2-Hydroxyquinoline: Known for its antimicrobial properties.

    4-Hydroxyquinoline: Used in the synthesis of various pharmaceuticals.

Uniqueness

2-(Quinolin-7-YL)acetamide is unique due to the presence of the acetamide group, which can enhance its solubility and bioavailability. This modification can also influence its interaction with biological targets, potentially leading to improved therapeutic effects .

Properties

CAS No.

861393-88-6

Molecular Formula

C11H10N2O

Molecular Weight

186.21 g/mol

IUPAC Name

2-quinolin-7-ylacetamide

InChI

InChI=1S/C11H10N2O/c12-11(14)7-8-3-4-9-2-1-5-13-10(9)6-8/h1-6H,7H2,(H2,12,14)

InChI Key

NGVBCFOLNQHXSO-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C(C=C2)CC(=O)N)N=C1

Origin of Product

United States

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